Cas no 2137833-11-3 (2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide)

2-(4-Amino-1H-1,2,3-triazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide is a specialized triazole-based acetamide derivative with potential applications in medicinal chemistry and agrochemical research. Its structure features a 4-amino-1,2,3-triazole moiety linked to an N-(1-methoxypropan-2-yl)acetamide group, offering unique reactivity and binding properties. The compound's functional groups may contribute to enhanced solubility and bioavailability, making it a candidate for further exploration in drug discovery or crop protection formulations. Its synthetic versatility allows for modifications to optimize biological activity. Researchers may find value in its potential as an intermediate or scaffold for developing targeted inhibitors or bioactive agents. Proper handling and storage are recommended due to its reactive nature.
2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide structure
2137833-11-3 structure
Product Name:2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide
CAS No:2137833-11-3
MF:C8H15N5O2
MW:213.237000703812
CID:5984940
PubChem ID:165874324
Update Time:2025-06-14

2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide
    • 2137833-11-3
    • EN300-1113622
    • Inchi: 1S/C8H15N5O2/c1-6(5-15-2)10-8(14)4-13-3-7(9)11-12-13/h3,6H,4-5,9H2,1-2H3,(H,10,14)
    • InChI Key: RKBQEYDJTAUBHQ-UHFFFAOYSA-N
    • SMILES: O(C)CC(C)NC(CN1C=C(N)N=N1)=O

Computed Properties

  • Exact Mass: 213.12257474g/mol
  • Monoisotopic Mass: 213.12257474g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 95.1Ų

2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide Pricemore >>

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Additional information on 2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide

Research Briefing on 2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide (CAS: 2137833-11-3)

The compound 2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide (CAS: 2137833-11-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique triazole and acetamide functional groups, has shown promising potential in various therapeutic applications, particularly in the development of novel small-molecule inhibitors and modulators of biological pathways. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further preclinical evaluation.

One of the key areas of interest is the compound's role as a potential kinase inhibitor. Kinases are critical enzymes involved in signal transduction and are often implicated in diseases such as cancer and inflammatory disorders. Preliminary in vitro studies indicate that 2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide exhibits selective inhibition against specific kinase targets, with IC50 values in the low micromolar range. These findings suggest its utility in targeted therapy, although further optimization of its pharmacokinetic properties is required to enhance bioavailability and reduce off-target effects.

Another notable aspect of this compound is its structural versatility, which allows for facile modification to improve its drug-like properties. Recent synthetic efforts have focused on derivatizing the triazole and acetamide moieties to enhance binding affinity and metabolic stability. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that introducing electron-withdrawing groups at the 4-position of the triazole ring significantly improved the compound's inhibitory activity against a panel of cancer-related kinases. Such structural-activity relationship (SAR) studies are pivotal for guiding the design of next-generation derivatives.

In addition to its kinase inhibitory properties, 2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide has also been investigated for its potential as an antimicrobial agent. A recent preprint on bioRxiv reported its efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, a target distinct from its eukaryotic kinase inhibition. This dual functionality highlights its broad-spectrum potential, though further studies are needed to elucidate its specificity and safety profile.

Despite these promising findings, challenges remain in the development of 2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide as a therapeutic agent. Issues such as solubility, metabolic clearance, and potential toxicity must be addressed through comprehensive preclinical studies. Collaborative efforts between academic researchers and pharmaceutical companies are essential to advance this compound into clinical trials. Current research is also exploring its combination with existing therapies to enhance efficacy and overcome resistance mechanisms.

In conclusion, 2-(4-amino-1H-1,2,3-triazol-1-yl)-N-(1-methoxypropan-2-yl)acetamide represents a versatile and promising scaffold in drug discovery. Its dual applications in kinase inhibition and antimicrobial activity underscore its potential across multiple therapeutic areas. Continued research into its SAR, pharmacokinetics, and mechanistic details will be critical for translating these early findings into clinically viable treatments. The compound's CAS number, 2137833-11-3, serves as a key identifier for tracking its development in the scientific literature and patent landscape.

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